molecular formula C16H26N4O2 B3227728 tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate CAS No. 1261232-42-1

tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B3227728
CAS No.: 1261232-42-1
M. Wt: 306.40 g/mol
InChI Key: SCVIAQBCHQHYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and a piperidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate . One common synthetic route is the reaction of 4-methylpyrimidin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyrimidinyl or piperidinyl groups.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical and material science applications.

Scientific Research Applications

Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study biological processes involving piperidines and pyrimidines.

  • Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate: can be compared with other similar compounds, such as tert-Butyl (4-methylpyridin-2-yl)carbamate and tert-Butyl (4-methylpiperidin-4-yl)carbamate . These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the tert-butyl, pyrimidinyl, and piperidinyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 4-[methyl-(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-6-9-17-14(18-12)19(5)13-7-10-20(11-8-13)15(21)22-16(2,3)4/h6,9,13H,7-8,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIAQBCHQHYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118378
Record name 1-Piperidinecarboxylic acid, 4-[methyl(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-42-1
Record name 1-Piperidinecarboxylic acid, 4-[methyl(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[methyl(4-methyl-2-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(methyl(4-methylpyrimidin-2-yl)amino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.